N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide

CNS drug design lipophilicity fluorine substitution

Procure N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide (CAS 877633-42-6) as the only source for this specific ortho-fluoro, 3-methylbenzamide pharmacophore. Its unique 2-fluorophenyl electron density and meta-methyl steric profile are critical for replicating precise structure-activity relationship (SAR) data in GPCR-targeted screening. Deploy in pair-wise assays versus para-fluoro (CAS 877632-71-8) and 4-methylbenzamide (CAS 877633-43-7) analogs to map selectivity cliffs. Supplied as a racemic mixture for initial hit-to-lead screening; chiral resolution available upon request. Standard R&D supply.

Molecular Formula C24H26FN3O2
Molecular Weight 407.489
CAS No. 877633-42-6
Cat. No. B2545599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide
CAS877633-42-6
Molecular FormulaC24H26FN3O2
Molecular Weight407.489
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C24H26FN3O2/c1-18-6-4-7-19(16-18)24(29)26-17-22(23-10-5-15-30-23)28-13-11-27(12-14-28)21-9-3-2-8-20(21)25/h2-10,15-16,22H,11-14,17H2,1H3,(H,26,29)
InChIKeyGLHVATNCSCZOFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide (CAS 877633-42-6) – Structural Baseline and Procurement Context


N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide (CAS 877633-42-6) is a synthetic small molecule with the molecular formula C24H26FN3O2 and a molecular weight of 407.5 g/mol. It features a 2-fluorophenylpiperazine core linked via an ethyl spacer to a furan-2-yl moiety and a 3-methylbenzamide group [1]. The compound belongs to a class of arylpiperazine derivatives that have been investigated for interactions with G protein-coupled receptors including the motilin receptor (GPR38) and aminergic receptors [2]. Its computed XLogP3 of 3.9, one hydrogen bond donor, five hydrogen bond acceptors, and eight rotatable bonds define a physicochemical profile consistent with CNS drug-like space [1]. As a research tool compound with a single undefined stereocenter, it is supplied as a racemic mixture unless otherwise specified.

Why In-Class Arylpiperazine Analogs Cannot Substitute for CAS 877633-42-6 in Research Procurement


This compound differs from its closest commercially listed analogs by two independent structural variables: the position of the fluorine atom on the phenylpiperazine ring (ortho vs. para) and the substitution pattern on the benzamide moiety (3-methyl vs. 4-methyl). Even subtle positional changes in fluorine substitution alter the electron density distribution, conformational preferences, and molecular electrostatic potential of the piperazine pharmacophore, which can modulate receptor subtype selectivity within the aminergic GPCR family [1]. Simultaneously, the 3-methylbenzamide group introduces distinct steric and hydrogen-bonding topology compared to the 4-methyl regioisomer, resulting in a unique three-dimensional pharmacophore that cannot be replicated by in-class analogs [2]. Generic substitution fails because the combination of these two structural variables creates a binding surface topology that is not preserved in any single commercially available analog, making the target compound the only entity capable of reproducing a specific structure-activity relationship (SAR) data point within a screening library or medicinal chemistry program.

Quantitative Differentiation Evidence: CAS 877633-42-6 vs. Closest Structural Analogs


Ortho vs. Para Fluorine Substitution: Impact on Lipophilicity and Predicted CNS Permeability

The target compound bears a fluorine atom at the 2-position (ortho) of the phenylpiperazine ring. Its closest analog, CAS 877632-71-8, substitutes fluorine at the 4-position (para) while retaining an otherwise identical scaffold. Ortho-fluorine substitution alters the pKa of the piperazine nitrogen via inductive and field effects, and can modulate intramolecular hydrogen bonding patterns distinct from para-fluorine. The computed XLogP3 for the target compound is 3.9 [1]. While XLogP3 is identical for the para-fluoro analog (both C24H26FN3O2 with identical connectivity), the difference in fluorine position yields different molecular electrostatic potential surfaces that may influence off-target binding profiles. No direct comparative bioactivity data is publicly available for these two compounds; this evidence is based on structural topology comparison at the level of class- and regioisomer-level inference [2].

CNS drug design lipophilicity fluorine substitution blood-brain barrier permeability

Benzamide Methyl Group Position: 3-Methyl vs. 4-Methyl Regioisomer Differentiation

The target compound bears a 3-methyl substituent on the benzamide ring. The closest benzamide regioisomer, CAS 877633-43-7, differs only by moving the methyl group to the 4-position. This positional shift alters the vector of the methyl group relative to the amide carbonyl and the piperazine-furan scaffold, which can affect the compound's conformational ensemble and the presentation of hydrophobic surface to a target receptor binding pocket [1]. Both compounds share the same molecular formula (C24H26FN3O2) and identical 2-fluorophenylpiperazine-furan-ethyl core. The difference is limited to the substitution topology on the benzamide ring. No publicly available comparative bioactivity data exists for these two regioisomers; the differentiation is at the level of regioisomer topology inference .

GPCR SAR benzamide regioisomers receptor subtype selectivity chemical probe specificity

Molecular Flexibility and Conformational Entropy: Rotatable Bond Count Relative to Rigid Analogs

The target compound possesses 8 rotatable bonds as computed by PubChem, arising from the ethyl linker, the furan ring rotation, the piperazine ring flexibility, and the benzamide torsion [1]. This flexibility profile places the compound in a moderately flexible ligand space. While specific comparative data against constrained analogs is not available in the public domain, the rotatable bond count serves as a quantitative descriptor for differentiating the compound from more rigid scaffolds in the phenylpiperazine class that may exhibit different entropic penalties upon target binding. The compound's one hydrogen bond donor and five hydrogen bond acceptors further define its interaction capacity [1]. For context, the closely related analog CAS 877633-43-7 (4-methylbenzamide) possesses identical computed flexibility parameters, confirming that flexibility alone does not differentiate these compounds; rather, the combination of flexibility with the unique substitution pattern is the distinguishing feature [2].

ligand efficiency conformational entropy molecular flexibility drug-likeness

Stereochemical Configuration: Undefined Stereocenter and Its Procurement Implications

The target compound contains one undefined atom stereocenter at the carbon atom connecting the furan ring to the ethyl linker and piperazine nitrogen [1]. According to PubChem's computed stereochemistry, the compound has one undefined atom stereocenter and zero defined stereocenters, confirming that it is typically supplied as a racemic mixture [1]. This is a critical procurement consideration: the biological activity of the individual enantiomers may differ significantly, and many arylpiperazine derivatives exhibit enantioselective receptor binding. No specific enantiomeric resolution or enantioselective synthesis data is publicly available for this compound. Users requiring enantio-defined material must commission chiral chromatography or asymmetric synthesis, as the racemate is the default commercially supplied form.

stereochemistry racemic mixture chiral resolution enantioselective synthesis

Target Class Association: GPR38/Motilin Receptor Agonist Pharmacophore

The compound falls within the structural scope of piperazine derivatives claimed in patent EA015820B1, which describes benzylpiperazine derivatives as GPR38 (motilin receptor) agonists for the treatment of gastrointestinal motility disorders [1]. The general formula in the patent encompasses compounds with fluorophenyl, furan, and substituted benzamide features similar to the target compound. However, the target compound (CAS 877633-42-6) is not explicitly exemplified or tested in the patent; the association is based on structural similarity to the Markush structure. No specific EC50 or binding affinity data for the target compound at GPR38 is publicly available. Therefore, this evidence is strictly class-level inference and should not be used to claim validated GPR38 activity for this specific compound [1].

GPR38 motilin receptor gastrointestinal motility GPCR agonism

Recommended Research and Industrial Application Scenarios for CAS 877633-42-6 Based on Differentiated Evidence


SAR Probe for Ortho-Fluorophenylpiperazine Pharmacophore Optimization

This compound is most appropriately deployed as a structure-activity relationship probe in medicinal chemistry programs investigating the effect of ortho-fluorine substitution on phenylpiperazine-containing ligands. Its 2-fluorophenyl group provides a distinct electronic environment at the piperazine nitrogen compared to the 4-fluoro analog (CAS 877632-71-8), enabling pairwise comparison studies to deconvolute the contribution of fluorine position to target binding affinity, selectivity, and pharmacokinetic properties [1]. Use in head-to-head radioligand displacement or functional assays against the 4-fluoro and des-fluoro analogs can isolate the ortho-fluorine SAR contribution.

Benzamide Regioisomer Selectivity in GPCR or Kinase Screening Cascades

The 3-methylbenzamide moiety distinguishes this compound from the 4-methylbenzamide regioisomer (CAS 877633-43-7). In screening cascades targeting aminergic GPCRs or kinase panels, this compound can serve as the meta-methyl reference point for constructing a regioisomer activity matrix. Pairwise testing of the 3-methyl vs. 4-methyl analog enables identification of regioisomer-dependent selectivity cliffs that inform lead optimization [1]. Procurement of both regioisomers as a matched pair is recommended for screening laboratories building comprehensive benzamide SAR datasets.

Racemic Mixture as Starting Point for Enantioselective Activity Profiling

Given the single undefined stereocenter at the furan-ethyl linkage, this compound is supplied as a racemic mixture [1]. It is suitable for initial screening in racemic form. If activity is confirmed, subsequent chiral resolution via preparative HPLC or enantioselective synthesis can yield the individual enantiomers for determination of eudismic ratio. This workflow—racemate screening followed by enantiomer deconvolution—is standard in early-stage hit-to-lead programs and leverages the compound's stereochemical feature as a latent source of differentiated activity.

Computational Docking and Pharmacophore Modeling Benchmark

With its defined physicochemical properties (XLogP3 = 3.9, 8 rotatable bonds, TPSA = 57.0 Ų) and CNS-accessible profile [1], the compound is well-suited as a benchmark ligand for validating molecular docking protocols and pharmacophore models targeting aminergic receptors. Its moderate flexibility and balanced HBD/HBA counts provide a realistic test case for scoring function accuracy. Researchers can use the compound's unique structural signature (2-fluorophenyl + 3-methylbenzamide + furan) to calibrate virtual screening workflows, with the understanding that experimental binding data must be generated in-house.

Quote Request

Request a Quote for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.